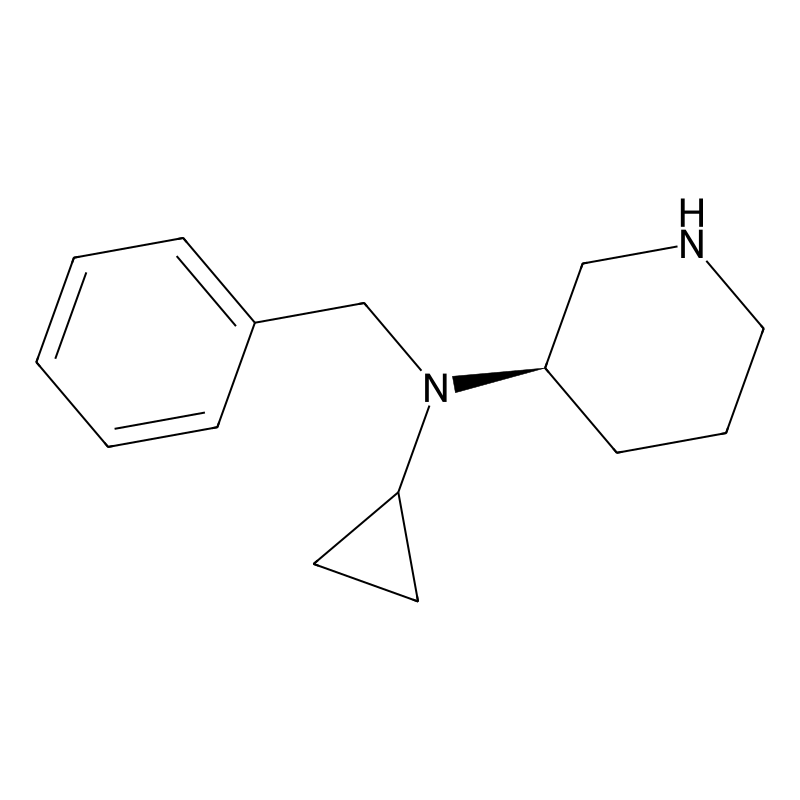

Benzyl-cyclopropyl-(R)-piperidin-3-yl-amine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Benzyl-cyclopropyl-(R)-piperidin-3-yl-amine is a chemical compound characterized by its unique structure, which includes a benzyl group, a cyclopropyl moiety, and a piperidine ring. Its molecular formula is , and it possesses a molar mass of approximately 190.28 g/mol. This compound is known for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

- Alkylation: The amine group can react with alkyl halides to form substituted piperidines.

- Acylation: The amine can be acylated to form amides, which may enhance biological activity.

- Cyclization: Under certain conditions, cyclization reactions can occur, leading to the formation of more complex structures.

These reactions are essential for modifying the compound to enhance its pharmacological properties.

Benzyl-cyclopropyl-(R)-piperidin-3-yl-amine exhibits significant biological activity, particularly in the realm of neuropharmacology. Research indicates that compounds with similar structures can act as ligands for various receptors, including:

- Muscarinic Acetylcholine Receptors: Potential involvement in cognitive enhancement and treatment of Alzheimer's disease.

- Dopamine Receptors: Possible implications in treating disorders such as schizophrenia and Parkinson's disease.

Studies have shown that modifications to the piperidine ring can lead to enhanced selectivity and potency against specific biological targets .

The synthesis of Benzyl-cyclopropyl-(R)-piperidin-3-yl-amine typically involves several steps:

- Formation of the Piperidine Ring: Starting from cyclopropylamine or related precursors.

- Benzylation: The introduction of the benzyl group through alkylation reactions.

- Purification: Techniques such as recrystallization or chromatography to isolate the desired product.

Recent advancements have focused on optimizing these methods for higher yields and purities while minimizing hazardous reagents .

This compound has potential applications in:

- Pharmaceutical Development: As a lead compound for drugs targeting neurological disorders.

- Research: In studies investigating receptor interactions and mechanisms of action in neuropharmacology.

Its unique structure allows for exploration in various therapeutic areas, making it a candidate for further development.

Interaction studies reveal that Benzyl-cyclopropyl-(R)-piperidin-3-yl-amine may interact with multiple biological targets. For instance:

- Cholinergic Systems: Its ability to modulate acetylcholine receptors suggests potential use in cognitive enhancement.

- Dopaminergic Systems: Investigations into its effects on dopamine receptors could provide insights into its role in mood regulation and psychotropic effects .

These studies are crucial for understanding the compound's pharmacodynamics and pharmacokinetics.

Several compounds share structural similarities with Benzyl-cyclopropyl-(R)-piperidin-3-yl-amine. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (R)-1-Benzyl-piperidin-3-amine | Benzyl group attached to piperidine | Known for cholinesterase inhibition |

| (S)-1-Benzyl-piperidin-3-amine | Stereoisomer of (R)-1-benzyl-piperidin-3-amine | Different biological activity profile |

| 1-(Cyclopropyl)-4-methylpiperidine | Cyclopropane ring attached to piperidine | Potential use in pain management |

| 1-Benzyl-4-methylpiperidine | Similar benzyl substitution but different methylation | Enhanced selectivity for specific receptor types |

The uniqueness of Benzyl-cyclopropyl-(R)-piperidin-3-yl-amine lies in its combination of both benzyl and cyclopropane functionalities, which may lead to distinct pharmacological profiles compared to these similar compounds.